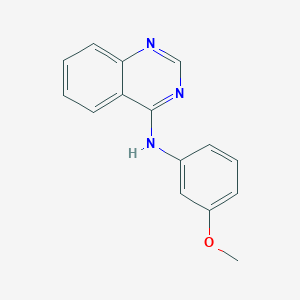
Wilforlid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
welforlide B is a natural product found in Tripterygium wilfordii and Celastrus hypoleucus with data available.
Wissenschaftliche Forschungsanwendungen
Elucidierung des Mechanismus der Reproduktionstoxizität
Wilforlid B wurde in der Untersuchung der Mechanismen der Reproduktionstoxizität impliziert. Forschungen unter Verwendung von Netzwerkpharmakologie-Methoden haben this compound als eine der Verbindungen identifiziert, die ein hohes Maß an Interaktion im molekularen Mechanismus der Reproduktionstoxizität aufweisen, die durch Tripterygium wilfordii induziert wird {svg_1}. Die Rolle dieser Verbindung ist entscheidend für das Verständnis des komplexen Zusammenspiels biologischer Prozesse und Pfade, wie z. B. des cAMP-Signalwegs, die zur Reproduktionstoxizität beitragen.
Immunsuppressive Aktivität
Im Bereich der Immunologie hat die Muttersubstanz von this compound, Abruslacton A (auch bekannt als Wilforlid A), eine signifikante immunsuppressive Aktivität gezeigt. Diese Aktivität umfasst die Inhibition der Adenosin-Deaminase in HL-60-Zellen, die ein Schlüsselfaktor bei der Induktion der Apoptose ist {svg_2}. Obwohl this compound selbst möglicherweise nicht direkt für diese Anwendung untersucht wurde, deutet seine enge Beziehung zu Abruslacton A auf ein Potenzial in der immunsuppressiven Forschung hin.
Antikrebs-Potenzial
This compound ist mit Verbindungen wie Celastrol verwandt, das aus Tripterygium wilfordii gewonnen wird und ein breites Spektrum an Antikrebsaktivitäten aufweist. Obwohl this compound im Zusammenhang mit der Krebsbehandlung nicht direkt erwähnt wird, deutet die Assoziation mit Tripterygium wilfordii auf einen möglichen Forschungsbereich in der Antikrebsforschung hin, angesichts der bekannten bioaktiven Verbindungen der Pflanze {svg_3}.
Hepatotoxizitäts-Screening
In Studien, die sich auf Hepatotoxizität konzentrieren, ist this compound eine der Hauptkomponenten, die auf ihre Auswirkungen auf die Lebergesundheit untersucht werden. Es ist Teil einer Gruppe von Verbindungen aus Tripterygium wilfordii, die auf ihre Auswirkungen auf die Fluoreszenzfläche und -intensität von Zebrafischlebern getestet wurden, was ein Maß für die Hepatotoxizität ist {svg_4}.
Neuroaktive Ligand-Rezeptor-Interaktion
Der neuroaktive Ligand-Rezeptor-Interaktionsweg ist ein weiterer Bereich, in dem die Muttersubstanzen von this compound Aktivität gezeigt haben. Dieser Weg ist entscheidend für das Verständnis verschiedener neurologischer Funktionen und Störungen. Während die direkte Rolle von this compound in diesem Weg nicht im Detail beschrieben wurde, deutet seine Beziehung zu aktiven Verbindungen in Tripterygium wilfordii auf eine mögliche Relevanz hin {svg_5}.
Modulation der Entzündungsreaktion
This compound könnte eine Rolle bei der Modulation der Entzündungsreaktion spielen. Dies wird aus der Anreicherungsanalyse von Schlüsselzielen in Studien zur Reproduktionstoxizität abgeleitet, bei denen Pfade im Zusammenhang mit der Entzündungsreaktion hervorgehoben werden. Das Verständnis, wie this compound mit diesen Pfaden interagiert, könnte Einblicke in seine Anwendung bei der Kontrolle von Entzündungen liefern {svg_6}.
Regulation der Vasokonstriktion
Die Regulation der Vasokonstriktion ist ein kritischer biologischer Prozess, den this compound möglicherweise beeinflussen könnte. Dies basiert auf der Modulanalyse aus Netzwerkpharmakologie-Studien, die darauf hindeutet, dass Tripterygium wilfordii-Verbindungen Gene Ontology-Begriffe und Pfade beeinflussen könnten, die mit der Vasokonstriktion zusammenhängen {svg_7}.
G-Protein-gekoppelter Rezeptor-Signalweg
Schließlich ist der G-Protein-gekoppelte Rezeptor-Signalweg, der für zahlreiche physiologische Reaktionen unerlässlich ist, ein weiteres Gebiet, in dem die Muttersubstanzen von this compound untersucht wurden. Das Potenzial von this compound, diesen Weg zu beeinflussen, könnte neue Wege für die Forschung in verschiedenen Signaltransduktions-bedingten Erkrankungen eröffnen {svg_8}.
Wirkmechanismus
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Wilforlide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as alkaline phosphatase, which is a marker for liver injury . Additionally, Wilforlide B interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for its anti-tumor properties, as they can modulate cell signaling pathways and inhibit the proliferation of cancer cells .
Cellular Effects
Wilforlide B exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting tumor growth . Wilforlide B also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Furthermore, it influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Wilforlide B involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Wilforlide B binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It inhibits the activity of certain enzymes, such as alkaline phosphatase, which is involved in liver injury . Additionally, Wilforlide B modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wilforlide B have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Wilforlide B has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Wilforlide B can maintain its anti-tumor activity and continue to inhibit cancer cell proliferation even after prolonged exposure
Dosage Effects in Animal Models
The effects of Wilforlide B vary with different dosages in animal models. Studies have shown that low to moderate doses of Wilforlide B can effectively inhibit tumor growth without causing significant toxicity . At high doses, Wilforlide B may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Wilforlide B is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect the activity of enzymes involved in liver and kidney function, such as alkaline phosphatase and creatinine . Additionally, Wilforlide B influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Understanding the metabolic pathways of Wilforlide B is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Wilforlide B is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution of Wilforlide B are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells
Subcellular Localization
The subcellular localization of Wilforlide B plays a crucial role in its activity and function. Wilforlide B has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of Wilforlide B, directing it to specific compartments or organelles . Understanding the subcellular localization of Wilforlide B is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Wilforlide B involves the conversion of a precursor compound, Wilforlide A, into Wilforlide B through a series of chemical reactions.", "Starting Materials": [ "Wilforlide A", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Wilforlide A in dry tetrahydrofuran (THF) and add sodium hydride to the solution. Stir the mixture at room temperature for 30 minutes to form a yellow suspension.", "Step 2: Add methyl iodide dropwise to the suspension and stir the mixture for 2 hours at room temperature. The suspension will turn dark brown.", "Step 3: Quench the reaction by adding hydrochloric acid to the mixture and stir for 10 minutes. The mixture will turn yellow.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water and sodium hydroxide solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain Wilforlide B as a white solid." ] } | |
CAS-Nummer |
84104-70-1 |
Molekularformel |
C30H44O3 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
SNNNDALPPUPEKW-TYNJRVMBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
Synonyme |
wilforlide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


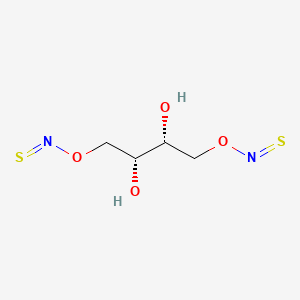

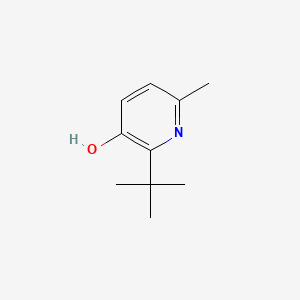
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)

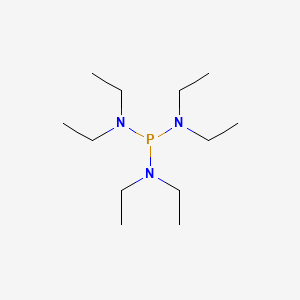
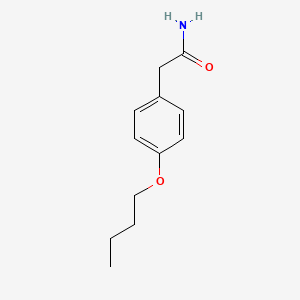

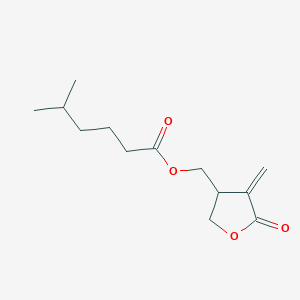
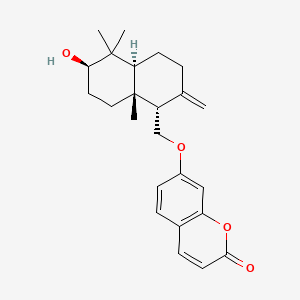

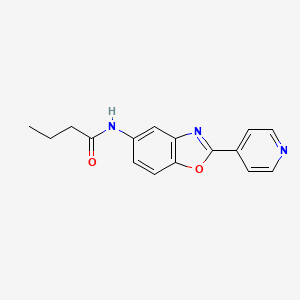
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
